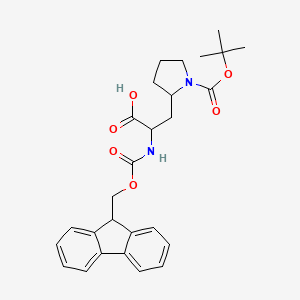

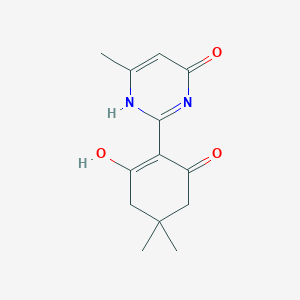

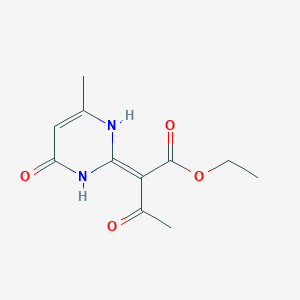

ethyl (2E)-2-(6-methyl-4-oxo-1H-pyrimidin-2-ylidene)-3-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trimethoxy-[3-(2-methoxyethoxy)propyl]silane: (ethyl (2E)-2-(6-methyl-4-oxo-1H-pyrimidin-2-ylidene)-3-oxobutanoate) is a silane coupling agent widely used in various fields due to its unique chemical structure and versatile properties. It is known for its ability to enhance the adhesion between organic and inorganic materials, making it valuable in numerous industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Trimethoxy-[3-(2-methoxyethoxy)propyl]silane typically involves the reaction of 3-(2-methoxyethoxy)propyl alcohol with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the silane compound. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of Trimethoxy-[3-(2-methoxyethoxy)propyl]silane involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The industrial production methods also include purification steps to remove any impurities and ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions: Trimethoxy-[3-(2-methoxyethoxy)propyl]silane undergoes various chemical reactions, including:

Hydrolysis: The compound reacts with water to form silanols, which can further condense to form siloxane bonds.

Condensation: The silanol groups formed during hydrolysis can undergo condensation reactions to form cross-linked networks.

Substitution: The methoxy groups in the compound can be substituted with other functional groups, allowing for the modification of its properties.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

Substitution: Various reagents depending on the desired functional group to be introduced.

Major Products Formed:

Silanols: Formed during hydrolysis.

Siloxane Networks: Formed during condensation reactions.

Functionalized Silanes: Formed during substitution reactions.

Aplicaciones Científicas De Investigación

Trimethoxy-[3-(2-methoxyethoxy)propyl]silane has a wide range of applications in scientific research, including:

Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials in composite materials and coatings.

Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and medical device coatings.

Industry: Utilized in the production of adhesives, sealants, and coatings to improve their performance and durability.

Mecanismo De Acción

The mechanism of action of Trimethoxy-[3-(2-methoxyethoxy)propyl]silane involves its ability to form strong bonds with both organic and inorganic materials. The compound undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with surfaces. This results in enhanced adhesion and improved mechanical properties of the materials. The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups to form stable bonds .

Comparación Con Compuestos Similares

Trimethoxypropylsilane: Similar in structure but lacks the 2-methoxyethoxy group, resulting in different properties.

Triethoxypropylsilane: Contains ethoxy groups instead of methoxy groups, affecting its reactivity and applications.

Methacryloxypropyltrimethoxysilane: Contains a methacryloxy group, making it suitable for polymerization reactions.

Uniqueness: Trimethoxy-[3-(2-methoxyethoxy)propyl]silane is unique due to the presence of the 2-methoxyethoxy group, which imparts specific properties such as improved solubility and reactivity. This makes it particularly valuable in applications where enhanced adhesion and compatibility with various materials are required .

Propiedades

IUPAC Name |

ethyl (2E)-2-(6-methyl-4-oxo-1H-pyrimidin-2-ylidene)-3-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-4-17-11(16)9(7(3)14)10-12-6(2)5-8(15)13-10/h5,12H,4H2,1-3H3,(H,13,15)/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCAHKCVYBBIRO-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1NC(=CC(=O)N1)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/1\NC(=CC(=O)N1)C)/C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)guanidine hydrochloride](/img/structure/B7820327.png)